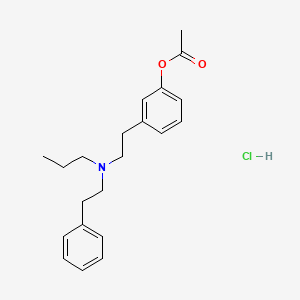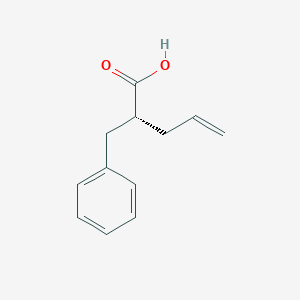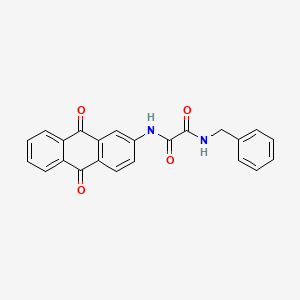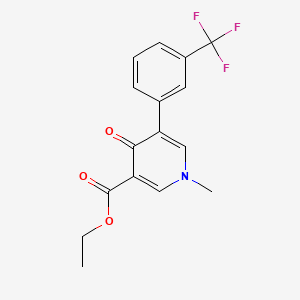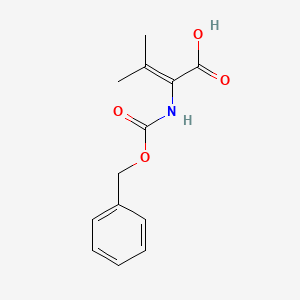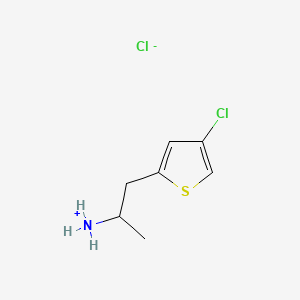
Ethylamine, 1-(4-chloro-2-thenyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylamine, 1-(4-chloro-2-thenyl)-, hydrochloride is a chemical compound that belongs to the class of ethylamines. It is characterized by the presence of a 4-chloro-2-thenyl group attached to the ethylamine moiety, and it is commonly used in various scientific and industrial applications. The hydrochloride form of this compound enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethylamine, 1-(4-chloro-2-thenyl)-, hydrochloride typically involves the reaction of 4-chloro-2-thenyl chloride with ethylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-chloro-2-thenyl chloride+ethylamine→Ethylamine, 1-(4-chloro-2-thenyl)-, hydrochloride
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and a base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and the product is typically purified through recrystallization or other suitable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethylamine, 1-(4-chloro-2-thenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the 4-chloro-2-thenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted ethylamine derivatives.
Applications De Recherche Scientifique
Ethylamine, 1-(4-chloro-2-thenyl)-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in biochemical studies to investigate the effects of ethylamine derivatives on biological systems.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of Ethylamine, 1-(4-chloro-2-thenyl)-, hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethylamine, 1-(4-chloro-2-thenyl)-, hydrochloride can be compared with other similar compounds, such as:
Ethylamine, 1-(4-chloro-2-thenyl)-: The non-hydrochloride form of the compound.
Mthis compound: A similar compound with a methyl group instead of an ethyl group.
Propylamine, 1-(4-chloro-2-thenyl)-, hydrochloride: A similar compound with a propyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
67482-60-4 |
|---|---|
Formule moléculaire |
C7H11Cl2NS |
Poids moléculaire |
212.14 g/mol |
Nom IUPAC |
1-(4-chlorothiophen-2-yl)propan-2-ylazanium;chloride |
InChI |
InChI=1S/C7H10ClNS.ClH/c1-5(9)2-7-3-6(8)4-10-7;/h3-5H,2,9H2,1H3;1H |
Clé InChI |
SOKIIZHWNKYYMV-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC(=CS1)Cl)[NH3+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





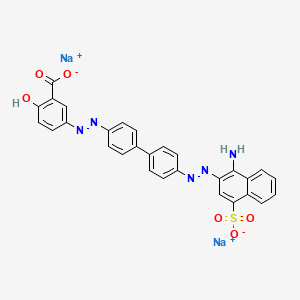
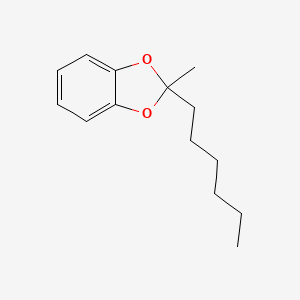
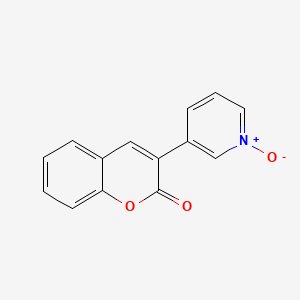
![[3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride](/img/structure/B13785075.png)
